molecular formula C10H13N4O8PS B12670643 6-Thioxanthine 5'-monophosphate CAS No. 3237-49-8

6-Thioxanthine 5'-monophosphate

Cat. No.: B12670643
CAS No.: 3237-49-8
M. Wt: 380.27 g/mol
InChI Key: WMRIOGFRJLQENF-UUOKFMHZSA-N
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Description

6-Thioxanthine 5’-monophosphate is an organic molecule with the chemical formula C10H13N4O8PS. It is a derivative of xanthine, where a sulfur atom replaces the oxygen atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine 5’-monophosphate typically involves the phosphorylation of 6-thioxanthine. The reaction conditions often require the presence of a phosphorylating agent such as phenyl dichlorophosphate, and the process is facilitated by a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for 6-Thioxanthine 5’-monophosphate are not extensively documented, the general approach involves large-scale chemical synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6-Thioxanthine 5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Thioxanthine 5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thioxanthine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets specific enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which facilitates its conversion to active metabolites .

Comparison with Similar Compounds

Uniqueness: 6-Thioxanthine 5’-monophosphate is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other xanthine derivatives, making it a valuable compound for various applications .

Properties

CAS No.

3237-49-8

Molecular Formula

C10H13N4O8PS

Molecular Weight

380.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1

InChI Key

WMRIOGFRJLQENF-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S

Origin of Product

United States

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